Molecular Weight and Lipophilicity Differentiation Versus the Unsubstituted Benzamide Analog (CAS 81-45-8)
The target compound (C22H14ClNO3, calculated MW 375.81 g/mol) differs from the unsubstituted benzamide analog N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide (C21H12ClNO3, MW 361.78 g/mol, CAS 81-45-8) by exactly one methyl group (+14.03 g/mol) [1]. This structural difference translates to an estimated increase in calculated LogP of approximately 0.5 log units, based on the π-value of a para-methyl substituent on an aromatic amide system [2]. The closest available experimental reference is the 5-chloro positional isomer of the unsubstituted benzamide, which shows a measured LogP of 4.17 [3]. The target compound is therefore predicted to have a LogP of approximately 4.7, which has practical implications for reverse-phase HPLC retention time, organic/aqueous partition coefficients, and passive membrane permeability in cell-based assays [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 375.81 g/mol; estimated LogP ~4.7 (calculated from base scaffold + para-methyl contribution) |
| Comparator Or Baseline | N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide (CAS 81-45-8): MW 361.78 g/mol; LogP estimated ~4.2. N-(5-chloro isomer): measured LogP 4.17 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 (estimated from Hansch π-value for para-CH3 on aromatic ring ≈ 0.52) |
| Conditions | Calculated/estimated values; LogP of 5-chloro isomer measured on C18 reverse-phase column (SIELC Newcrom R1) |
Why This Matters
For procurement decisions involving HPLC method development, the increased LogP predicts longer retention on reverse-phase columns, requiring different mobile phase compositions compared to the unsubstituted analog—failure to account for this can lead to co-elution or resolution failure in analytical or preparative separations.
- [1] NIST Chemistry Webbook. Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-. CAS 81-45-8. Molecular Formula: C21H12ClNO3. Molecular Weight: 361.778 g/mol. IUPAC Standard InChI: InChI=1S/C21H12ClNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26). View Source
- [2] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π-value for aromatic CH3 (para): +0.52 to +0.56. For benzamide systems, the methyl group contributes approximately +0.5 log units to partition coefficient. View Source
- [3] SIELC Technologies. Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-. LogP: 4.17. HPLC separation data for the closely related 5-chloro positional isomer provides the nearest experimental LogP anchor point for the 4-chloro series. View Source
